molecular formula C11H13ClO2S B1398937 2-(Butylsulfanyl)-5-chlorobenzoic acid CAS No. 1248595-24-5

2-(Butylsulfanyl)-5-chlorobenzoic acid

Cat. No.: B1398937
CAS No.: 1248595-24-5
M. Wt: 244.74 g/mol
InChI Key: GAVVBKIWMIWKAR-UHFFFAOYSA-N
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Description

2-(Butylsulfanyl)-5-chlorobenzoic acid is a benzoic acid derivative featuring a butylsulfanyl (-S-C₄H₉) group at the 2-position and a chlorine atom at the 5-position of the aromatic ring. Its molecular formula is C₁₁H₁₃ClO₂S, with a molecular weight of 260.79 g/mol (calculated). The benzoic acid derivative likely forms through oxidation of the aldehyde group or hydrolysis of related intermediates.

The compound’s structure combines an electron-donating thioether (butylsulfanyl) and an electron-withdrawing chlorine, creating unique electronic effects.

Properties

IUPAC Name

2-butylsulfanyl-5-chlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO2S/c1-2-3-6-15-10-5-4-8(12)7-9(10)11(13)14/h4-5,7H,2-3,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAVVBKIWMIWKAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=C(C=C(C=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Butylsulfanyl)-5-chlorobenzoic acid typically involves the introduction of the butylsulfanyl group and the chlorine atom onto the benzoic acid ring. One common method is the nucleophilic substitution reaction where a suitable benzoic acid derivative is reacted with butylthiol in the presence of a base. The chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Types of Reactions:

    Oxidation: The butylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chlorine atom or to modify the butylsulfanyl group.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or alkoxides.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium amide or potassium tert-butoxide.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dechlorinated or modified butylsulfanyl derivatives.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

2-(Butylsulfanyl)-5-chlorobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Butylsulfanyl)-5-chlorobenzoic acid involves its interaction with specific molecular targets. The butylsulfanyl group can interact with enzymes or receptors, potentially inhibiting their activity. The chlorine atom may also play a role in enhancing the compound’s binding affinity to its targets. The exact pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 2-(butylsulfanyl)-5-chlorobenzoic acid with structurally related benzoic acid derivatives:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Properties/Applications
This compound -S-C₄H₉ (2), -Cl (5) C₁₁H₁₃ClO₂S 260.79 Thioether, carboxylic acid Moderate lipophilicity; potential use in drug design or polymer chemistry
(E)-2-((pyridin-2-yl)methyleneamino)-5-chlorobenzoic acid (HL) -NH-CH=C(pyridine) (2), -Cl (5) C₁₃H₁₀ClNO₂ 263.68 Schiff base, carboxylic acid Forms metal complexes (e.g., copper(II)); catalytic/medicinal applications
5-(Chlorosulphonyl)-2-fluorobenzoic acid -SO₂Cl (5), -F (2) C₇H₄ClFO₄S 254.62 Sulfonyl chloride, carboxylic acid High acidity; reagent in organic synthesis
5-[benzyl(methyl)sulfamoyl]-2-chlorobenzoic acid -N(SO₂)(CH₂Ph)(CH₃) (5), -Cl (2) C₉H₇ClNO₆S 225.16 Sulfonamide, carboxylic acid Bioactive molecule; pharmaceutical intermediates
2-[(4-Bromophenyl)methoxy]-5-chlorobenzoic acid -O-CH₂(4-BrC₆H₄) (2), -Cl (5) C₁₄H₁₀BrClO₃ 355.59 Ether, carboxylic acid Bulky substituent; research chemical

Electronic and Steric Effects

  • Acidity : The -Cl (electron-withdrawing) and -S-C₄H₉ (electron-donating) groups create a balanced electronic environment. This results in a moderate pKa compared to derivatives like 5-(chlorosulphonyl)-2-fluorobenzoic acid, where the strongly electron-withdrawing -SO₂Cl group significantly enhances acidity .
  • Lipophilicity : The butylsulfanyl group increases lipophilicity, making the compound less water-soluble than the Schiff base HL () but more soluble than the bulky 2-[(4-bromophenyl)methoxy] derivative .

Physical Properties

  • Melting Point : While the target compound’s melting point is unreported, its aldehyde precursor (2-(butylsulfanyl)-5-chlorobenzaldehyde) melts at 26–28°C . Benzoic acid derivatives typically have higher melting points due to hydrogen bonding (e.g., HL forms crystalline complexes with mp >200°C ).
  • Solubility : The butyl chain enhances solubility in organic solvents compared to polar derivatives like 5-chloro-2-formylbenzenesulphonic acid ().

Biological Activity

2-(Butylsulfanyl)-5-chlorobenzoic acid, also known as aminocaproic acid, is a significant compound within the realm of medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological properties, and potential applications in various fields, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a butylsulfanyl group attached to the second carbon and a chlorine atom at the fifth position of the benzoic acid ring. Its molecular formula is C11H13ClO2SC_{11}H_{13}ClO_2S, and it has a molecular weight of 248.74 g/mol.

The primary biological activity of this compound is attributed to its antifibrinolytic properties . It functions by inhibiting plasminogen activators, which are crucial in the fibrinolysis process—the breakdown of blood clots. By blocking these activators, the compound enhances clot formation, making it particularly useful in postoperative settings to prevent excessive bleeding.

Detailed Mechanism

  • Binding Affinity : The compound binds reversibly to the kringle domain of plasminogen, preventing its interaction with fibrin and subsequent conversion into plasmin, which breaks down fibrin clots.
  • Antiplasmin Activity : It exhibits antiplasmin activity, further contributing to its ability to inhibit fibrinolysis.
  • Lipoprotein (a) Formation : There is evidence suggesting that it may also inhibit the formation of lipoprotein (a), a known risk factor for vascular diseases.

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial activity against various bacterial strains. In a study evaluating several derivatives of benzoic acid, this compound demonstrated notable efficacy against Gram-positive bacteria .

Anticancer Potential

The compound has been investigated for its potential role in cancer therapy. Its structural features allow it to target anti-apoptotic Bcl-2 family proteins, which are overexpressed in many cancers. By inhibiting these proteins, it can induce apoptosis in cancer cells .

Research Findings

A summary of key research findings related to the biological activity of this compound is presented below:

Study FocusKey FindingsReference
Antifibrinolytic ActivityInhibits plasminogen activators; enhances clotting post-surgery
Antimicrobial ActivityEffective against various Gram-positive bacteria; potential for broader antimicrobial applications
Anticancer ActivityTargets Bcl-2 family proteins; induces apoptosis in lymphoma cell lines

Case Studies

  • Postoperative Hemostasis : A clinical study highlighted the efficacy of aminocaproic acid (the generic name for this compound) in reducing postoperative bleeding in patients undergoing cardiac surgery. The results demonstrated a significant decrease in blood loss when administered preoperatively.
  • Cancer Treatment : In vitro studies on lymphoma cell lines showed that compounds similar to this compound could effectively bind to Mcl-1 and Bfl-1 proteins, leading to increased apoptosis rates compared to untreated controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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